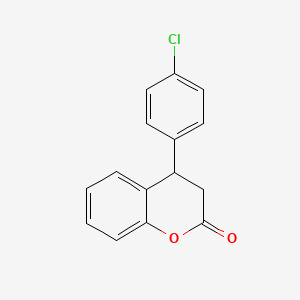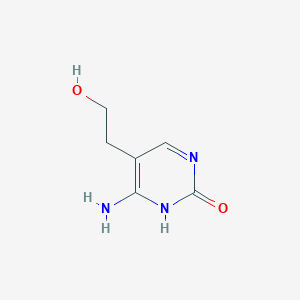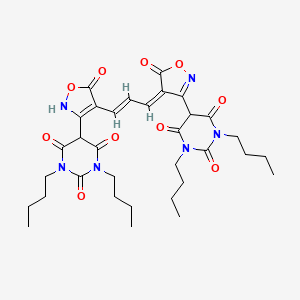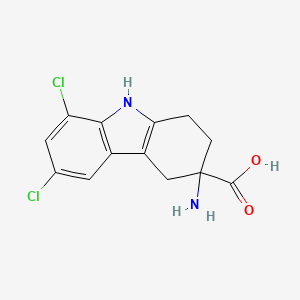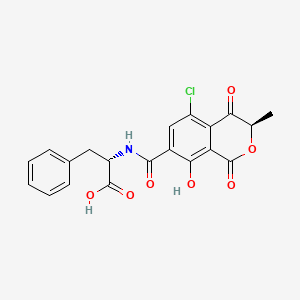
L-Phenylalanine, N-((5-chloro-3,4-dihydro-8-hydroxy-3-methyl-1,4-dioxo-1H-2-benzopyran-7-yl)carbonyl)-, (R)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Phenylalanine, N-((5-chloro-3,4-dihydro-8-hydroxy-3-methyl-1,4-dioxo-1H-2-benzopyran-7-yl)carbonyl)-, ®- is a complex organic compound with a unique structure that combines elements of phenylalanine and a benzopyran derivative
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalanine, N-((5-chloro-3,4-dihydro-8-hydroxy-3-methyl-1,4-dioxo-1H-2-benzopyran-7-yl)carbonyl)-, ®- typically involves the coupling of L-phenylalanine with a benzopyran derivative. The reaction conditions often require the use of coupling agents such as carbodiimides or phosphonium salts to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
化学反应分析
Types of Reactions
L-Phenylalanine, N-((5-chloro-3,4-dihydro-8-hydroxy-3-methyl-1,4-dioxo-1H-2-benzopyran-7-yl)carbonyl)-, ®- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the benzopyran ring can be oxidized to form a ketone.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would yield alcohols .
科学研究应用
L-Phenylalanine, N-((5-chloro-3,4-dihydro-8-hydroxy-3-methyl-1,4-dioxo-1H-2-benzopyran-7-yl)carbonyl)-, ®- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of L-Phenylalanine, N-((5-chloro-3,4-dihydro-8-hydroxy-3-methyl-1,4-dioxo-1H-2-benzopyran-7-yl)carbonyl)-, ®- involves its interaction with various molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, interacting with cellular receptors, or altering gene expression. The specific pathways involved depend on the context of its use, such as its role in biological systems or its application in chemical reactions .
相似化合物的比较
Similar Compounds
- L-Tyrosine, N-((5-chloro-3,4-dihydro-8-hydroxy-3-methyl-1,4-dioxo-1H-2-benzopyran-7-yl)carbonyl)-, ®-
- L-Tryptophan, N-((5-chloro-3,4-dihydro-8-hydroxy-3-methyl-1,4-dioxo-1H-2-benzopyran-7-yl)carbonyl)-, ®-
Uniqueness
L-Phenylalanine, N-((5-chloro-3,4-dihydro-8-hydroxy-3-methyl-1,4-dioxo-1H-2-benzopyran-7-yl)carbonyl)-, ®- is unique due to its specific combination of phenylalanine and benzopyran moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
属性
CAS 编号 |
93261-84-8 |
|---|---|
分子式 |
C20H16ClNO7 |
分子量 |
417.8 g/mol |
IUPAC 名称 |
(2S)-2-[[(3R)-5-chloro-8-hydroxy-3-methyl-1,4-dioxoisochromene-7-carbonyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C20H16ClNO7/c1-9-16(23)14-12(21)8-11(17(24)15(14)20(28)29-9)18(25)22-13(19(26)27)7-10-5-3-2-4-6-10/h2-6,8-9,13,24H,7H2,1H3,(H,22,25)(H,26,27)/t9-,13+/m1/s1 |
InChI 键 |
KNHGLSCHDZCRBC-RNCFNFMXSA-N |
手性 SMILES |
C[C@@H]1C(=O)C2=C(C=C(C(=C2C(=O)O1)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)Cl |
规范 SMILES |
CC1C(=O)C2=C(C=C(C(=C2C(=O)O1)O)C(=O)NC(CC3=CC=CC=C3)C(=O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


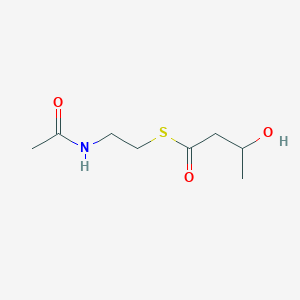
![1-[4-[2-(2,4-dimethylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13787755.png)
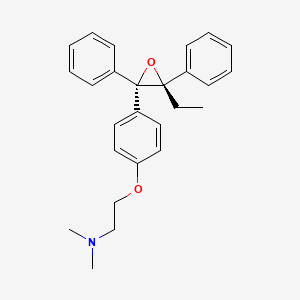
![1-O-[2-hydroxy-3-[[2-[oleoylamino]ethyl]amino]propyl]-D-glucitol](/img/structure/B13787770.png)

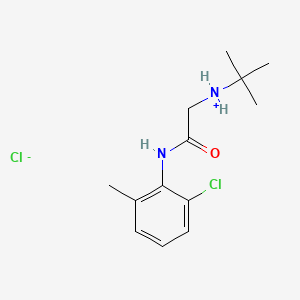
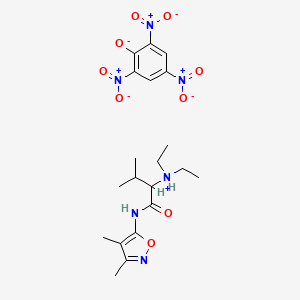
![N-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-2,4-dinitroaniline](/img/structure/B13787799.png)
